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FluorescentBrightener378

Cat. No.: B12308450
M. Wt: 837.0 g/mol
InChI Key: GSIJOHQQUBGEHM-UXAZFVONSA-N
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Description

Overview of Fluorescent Brightener 378 within Luminescent Materials Research

Fluorescent Brightener 378 (FBA 378), also known as C.I. Fluorescent Brightener 378 or Optical Brightener FP-127, is a stilbene-based organic compound recognized for its significant role in the field of luminescent materials. raytopoba.com Its primary function is to absorb light in the near-ultraviolet (UV) range and re-emit it as blue light in the visible spectrum, effectively masking yellowish tones and enhancing the perceived whiteness and brightness of materials. raytopoba.comlongchangchemical.com This process of converting invisible UV light into visible blue fluorescence makes it a highly effective whitening agent. raytopoba.com

Chemically identified as 4,4′-Bis(2-methoxystyryl)biphenyl, FBA 378 is characterized by its high efficiency and stability. longchangchemical.comnih.gov It exhibits excellent thermal and weather resistance, making it suitable for a wide array of applications, particularly in plastics and polymers. longchangchemical.comfscichem.com The compound has good compatibility with materials like polyvinyl chloride (PVC), polypropylene, and polystyrene, where it improves the visual aesthetics of the final products. longchangchemical.comfscichem.comchembk.com Its applications extend to coatings, printing inks, and synthetic fibers, where it imparts a brilliant luster. longchangchemical.comfscichem.commade-in-china.com

In advanced materials research, FBA 378 is explored beyond its conventional role as a whitener. It serves as a component in the development of novel luminescent materials. A notable example is its use in creating protein nanofibrils (PNFs) that emit white light. nih.govdiva-portal.org In such systems, FBA 378 acts as a donor fluorophore in a multi-dye setup, initiating a Förster Resonance Energy Transfer (FRET) cascade to convert UV light into broad-spectrum white light. nih.gov This application highlights its utility in engineering sophisticated, bio-based luminescent materials for potential use in areas like solid-state lighting and advanced sensors. nih.govdiva-portal.org

Table 1: Physicochemical Properties of Fluorescent Brightener 378

Property Value
Molecular Formula C₃₀H₂₆O₂ chembk.com
Molar Mass 418.53 g/mol chembk.com
Appearance Light yellow or milky white crystalline powder chembk.com
Melting Point 216-222 °C chembk.com
Maximum Absorption Wavelength (λmax) ~368 nm longchangchemical.comchembk.com
Maximum Emission Wavelength (λem) ~436 nm longchangchemical.comchembk.com

| Solubility | Insoluble in water; soluble in common organic solvents longchangchemical.commade-in-china.com |

Theoretical Frameworks for Organic Fluorescent Compound Functionality

The ability of organic compounds like Fluorescent Brightener 378 to fluoresce is governed by fundamental principles of molecular electronics and structure. Fluorescence is a form of photoluminescence, where a molecule absorbs a photon of light, promoting an electron to an excited electronic state. evidentscientific.comfsu.edu The molecule then returns to its ground state by emitting a photon, a process that occurs within nanoseconds. fsu.edu

For an organic compound to be fluorescent, several structural conditions must be met. A key requirement is the presence of a conjugated system, which consists of alternating single and double bonds. kyoto-u.ac.jpcambridge.org This conjugation delocalizes π-electrons across the molecule, lowering the energy required for electronic excitation. kyoto-u.ac.jp In FBA 378, the stilbene (B7821643) core provides this extensive conjugated system.

The process of fluorescence involves three fundamental stages:

Excitation: A molecule absorbs a photon, and its electrons are promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂). This happens on a femtosecond timescale. fsu.edu For most organic molecules at room temperature, excitation originates from the lowest vibrational level of the ground state. evidentscientific.comfsu.edu

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the first excited singlet state (S₁). This process is much slower than excitation, occurring in picoseconds. fsu.edu

Emission: The molecule returns to the ground electronic state (S₀) by emitting a photon. cambridge.org Because some energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is known as the Stokes Shift. cambridge.org

The efficiency of fluorescence, or quantum yield, depends on the competition between this radiative decay path and non-radiative pathways (like internal conversion and intersystem crossing) that allow the molecule to return to the ground state without emitting light. cambridge.org Molecules with rigid, planar structures tend to have higher fluorescence quantum yields because rigidity reduces the vibrational freedom that contributes to non-radiative energy loss. kyoto-u.ac.jp

Significance of Förster Resonance Energy Transfer (FRET) Mechanisms in Brightener Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two light-sensitive molecules, or chromophores. wikipedia.org An excited "donor" chromophore can transfer its excitation energy to an "acceptor" chromophore through long-range dipole-dipole interactions without the emission of a photon. wikipedia.orgnih.gov The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance. wikipedia.org This property makes FRET a "spectroscopic ruler" for measuring distances on the scale of 1-10 nanometers. wikipedia.orgyoutube.com

For FRET to occur, several conditions must be met:

The donor and acceptor molecules must be in close proximity. picoquant.com

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. youtube.compicoquant.com

The dipole moments of the donor and acceptor must have a suitable relative orientation. picoquant.com

In the context of brightener systems and advanced materials, FRET is significant for creating materials with tailored optical properties. Research on white-light-emitting protein nanofibrils demonstrates this principle effectively, using Fluorescent Brightener 378 as a key component. nih.govdiva-portal.org In this system, a FRET cascade is established using three dyes:

Fluorescent Brightener 378 (F378) acts as the initial donor.

Fluorol 555 (F555) acts as an intermediate, accepting energy from F378 and donating it to the next dye.

Nile Red (NR) is the final acceptor. nih.gov

This arrangement allows for the conversion of UV light absorbed by F378 into blue, green, and red light, which combine to produce white light. nih.gov The efficiency of this energy transfer, and thus the quality of the white light produced, can be controlled by manipulating the self-assembly process of the protein nanofibrils, which in turn controls the proximity and organization of the dye molecules. nih.govdiva-portal.org The fluorescence lifetime of the donor (F378) decreases when FRET occurs, a phenomenon that is used to measure the efficiency of the energy transfer. nih.govresearchgate.net For instance, the lifetime of F378 alone in the protein fibril is 0.91 ns, which decreases in the presence of the acceptor dyes, confirming the energy transfer. researchgate.net

Table 2: FRET System for White Luminescence

Donor Acceptor Role in System
Fluorescent Brightener 378 (F378) Fluorol 555 (F555) Initiates the FRET cascade by absorbing UV light and transferring energy. nih.gov
Fluorol 555 (F555) Nile Red (NR) Acts as an intermediate, accepting and then donating energy. nih.gov

| Nile Red (NR) | - | Final emitter in the cascade. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H52O4 B12308450 FluorescentBrightener378

Properties

Molecular Formula

C60H52O4

Molecular Weight

837.0 g/mol

IUPAC Name

1-methoxy-2-[(Z)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene;1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/2C30H26O2/c2*1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h2*3-22H,1-2H3/b21-15+,22-16+;21-15-,22-16+

InChI Key

GSIJOHQQUBGEHM-UXAZFVONSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC.COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC.COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways

Mechanochemical Synthesis Routes for Fluorescent Brightener 378

Mechanochemistry, the use of mechanical force to induce chemical transformations, has emerged as a powerful technique for the preparation of materials incorporating F378. This solid-state method offers a green and scalable alternative to conventional solvent-based processes. researchgate.net

The core principle of mechanochemical synthesis in this context involves the intimate mixing and grinding of F378 with a host material, such as a protein, to form a functional hybrid. nih.govacs.org In a notable application, F378 was combined with Hen egg white lysozyme (B549824) (HEWL) through a milling process. nih.govacs.org The protein, which is capable of self-assembly into protein nanofibrils (PNFs), is ground together with the hydrophobic F378 dye. acs.org This process creates a water-soluble hybrid material where the dye is effectively integrated with the protein matrix. researchgate.net

Optimization of this process is achieved by controlling the milling parameters and the subsequent treatment. For instance, in the development of multi-dye systems, HEWL is milled separately with each dye—F378 (blue emitter), Fluorol 555 (green emitter), and Nile red (red emitter). nih.govacs.org These individually prepared hybrids are then used in subsequent self-assembly steps. This separation ensures that each component is properly prepared before being combined, which is crucial for the performance of the final material. nih.gov The resulting hybrid powders (e.g., F378@HEWL) can then be dissolved or dispersed in an aqueous medium for further processing. acs.org

Table 1: Experimental Parameters for Mechanochemical Hybrid Preparation

Parameter Description Source(s)
Components Fluorescent Brightener 378 (F378) and Hen egg white lysozyme (HEWL) nih.gov, acs.org
Process Mechanical milling (grinding) of the dye and protein together. nih.gov, acs.org
Outcome A water-soluble hybrid material (F378@HEWL). researchgate.net

| Key Feature | The process is conducted in the solid state, without the use of bulk solvents. | dokumen.pub, core.ac.uk |

The mechanochemical route for preparing F378 hybrids aligns with several key principles of green chemistry. acs.org The most significant is the reduction or complete elimination of hazardous solvents, a cornerstone of sustainable chemical processes. dokumen.pubcore.ac.ukresearchgate.net By conducting the reaction in a solid or neat state, this method avoids the environmental and safety issues associated with volatile organic compounds (VOCs). researchgate.net

This solvent-free approach offers numerous advantages, including simplified synthesis and separation procedures, prevention of waste, and increased energy efficiency. core.ac.uk The principle of "atom economy," which seeks to maximize the incorporation of all reactant materials into the final product, is also well-served by mechanochemistry, as it minimizes the use of auxiliary substances that contribute to waste streams. acs.org The direct grinding of F378 with a biopolymer like HEWL represents a valorization process that can enable novel applications for protein-based materials in a sustainable manner. acs.org This methodology is recognized as an environmentally benign technique that facilitates the implementation of green chemistry principles. dokumen.pub

Self-Assembly Techniques for Controlled Supramolecular Architecture Formation

Following mechanochemical preparation, self-assembly techniques are employed to organize the F378-containing hybrids into highly ordered supramolecular structures. This process is critical for harnessing the optical properties of the dye for specific applications.

Liquid-phase self-assembly is a crucial subsequent step for creating functional materials from the mechanochemically prepared F378@HEWL hybrids. nih.gov The process involves dissolving the hybrid powder in an acidic aqueous solution and heating it, which induces the HEWL to self-assemble into protein nanofibrils (PNFs), with the F378 dye integrated within the fibrillar structure. nih.govacs.org

This combination of mechanochemistry and liquid-phase self-assembly has been successfully used to prepare PNFs functionalized with multiple dyes. researchgate.net In one approach, F378 acts as a donor in a Förster Resonance Energy Transfer (FRET) cascade. nih.govresearchgate.net By integrating F378 with acceptor dyes like Fluorol 555 and Nile Red, it becomes possible to convert UV light into white light emission. nih.govacs.org The resulting PNF dispersions can be further processed into solid-state materials, such as thin films via spray coating or moldable hydrogels by mixing with polyvinyl alcohol (PVA), demonstrating the versatility of this hybrid material development strategy. nih.gov

Two distinct self-assembly methods have been explored:

Method A: The F378@HEWL, F555@HEWL, and NR@HEWL hybrids are first separately induced to form dye-specific nanofibrils (F378@LPNF, F555@LPNF, and NR@LPNF). These distinct PNF dispersions are then mixed together. nih.govacs.org In this configuration, each fibril contains only one type of dye.

Method B: The three different hybrid powders (F378@HEWL, F555@HEWL, and NR@HEWL) are mixed before the heating and self-assembly step. nih.govacs.org This results in the formation of nanofibrils that contain all three dyes within a single fibril structure. researchgate.netresearchgate.net

Research indicates that Method B leads to more efficient FRET. researchgate.net By incorporating the donor (F378) and acceptor dyes into the same nanofibril, the average distance between them is reduced, which favors the energy transfer process. researchgate.net This demonstrates that the details of the self-assembly process can be tuned to control the photophysical properties and optimize the performance of the final material. nih.govacs.org

Exploration of Reaction Kinetics and Formation Mechanisms during Synthesis

The conventional synthesis of the Fluorescent Brightener 378 molecule, also known as CBS-127, typically involves a two-step process: an initial phosphonate (B1237965) reaction (esterification) followed by a condensation reaction. raytopoba.com In the condensation step, o-methoxybenzaldehyde reacts with 4,4'-bis(dimethoxyphosphonomethyl)biphenyl in the presence of potassium hydroxide (B78521). raytopoba.com

While detailed kinetic data for this initial synthesis is not broadly published, significant research has focused on the kinetics of the supramolecular assembly and the resulting photophysical processes. The formation of functional architectures via self-assembly involves kinetic and thermodynamic considerations that are highly sensitive to small structural changes in the interacting components. nih.gov

In the FRET system involving F378, the kinetics of energy transfer are a key performance indicator. The efficiency of this process can be studied by monitoring the fluorescence quenching of the donor dye in the presence of the acceptor. For the F378-based system, kinetic studies show a clear quenching of the F378@LPNF emission as the concentration of the acceptor dye (F555@LPNF) increases. This quenching is indicative of the energy transfer from the excited state of F378 to the ground state of F555. researchgate.netresearchgate.net

Table 2: Kinetic Data for FRET in F378-Based Supramolecular System

Donor Acceptor Observation Kinetic Implication Source(s)
F378@LPNF F555@LPNF Emission of F378@LPNF (0.25 µg·mL⁻¹) is quenched as F555@LPNF concentration increases (0.125−0.75 µg·mL⁻¹). Demonstrates efficient Förster Resonance Energy Transfer (FRET) from F378 to F555. researchgate.net, researchgate.net

These kinetic investigations are crucial for understanding the formation mechanism of the functional supramolecular assembly and for optimizing the ratios of the different components to achieve desired outcomes, such as balanced white light emission. researchgate.net The study of these assembly kinetics provides insight into how to control the emergent properties of the final material, which arise from the collective interaction of its building blocks. nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation / Trivial Name Chemical Name
Fluorescent Brightener 378 (F378) 4,4′-Bis(2-methoxystyryl)biphenyl
Fluorol 555 (F555) 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Nile Red (NR) 9-(Diethylamino)benzo[a]phenoxazin-5(5H)-one
HEWL Hen egg white lysozyme
PVA Polyvinyl alcohol
o-methoxybenzaldehyde 2-Methoxybenzaldehyde
4,4'-bis(dimethoxyphosphonomethyl)biphenyl Tetramethyl (1,1'-biphenyl)-4,4'-diyldimethylenediphosphonate

| Potassium hydroxide | Potassium hydroxide |

Spectroscopic and Photophysical Characterization

Elucidating the Photophysical Behavior of Fluorescent Brightener 378

The interaction of Fluorescent Brightener 378 with light is a multifaceted process involving absorption of ultraviolet radiation and subsequent emission of visible light, a phenomenon that is key to its function as a whitening agent. chemicalbook.com

Fluorescence spectroscopy is a primary tool for characterizing the emissive properties of Fluorescent Brightener 378. This compound is known to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, which results in a whitening effect by counteracting any yellowish cast of a material. specialchem.com The maximum absorption wavelength for Fluorescent Brightener 378 is consistently reported to be around 359-374 nm, with a corresponding maximum fluorescence emission wavelength in the range of 434-437 nm. jinanforever.comlongchangchemical.comraytopoba.comzhuoerchem.commade-in-china.comsinocurechem.comfscichem.com

This process involves the absorption of light quanta, which excites the brightener molecules from their singlet ground state (S0) to electronically excited singlet states (S1). specialchem.com The subsequent radiative transition back to the ground state results in the emission of fluorescent light. specialchem.com The intensity of this fluorescence is a key characteristic, with Fluorescent Brightener 378 noted for its strong fluorescence. jinanforever.com

The following table summarizes the reported absorption and emission maxima for Fluorescent Brightener 378 from various sources.

Maximum Absorption Wavelength (nm)Maximum Emission Wavelength (nm)Source
374434 jinanforever.com
368436 longchangchemical.comsinocurechem.com
359Not specified raytopoba.comzhuoerchem.commade-in-china.comraytopoba.com
360-362435-437 fscichem.com

It is important to note that the exact wavelengths can be influenced by the solvent or the polymer matrix in which the brightener is incorporated. nih.gov

Time-resolved fluorescence spectroscopy provides critical insights into the lifetime of the excited state of Fluorescent Brightener 378. The fluorescence lifetime is a measure of the average time the molecule spends in the excited state before returning to the ground state. This parameter is influenced by various deactivation pathways that compete with fluorescence, such as non-radiative decay and intersystem crossing. specialchem.com

In a study involving a hybrid system, the fluorescence lifetime of Fluorescent Brightener 378 when adsorbed onto protein nanofibrils was measured to be 0.91 ns. nih.govresearchgate.net This lifetime was observed to decrease in the presence of other dyes, indicating energy transfer processes. nih.govresearchgate.net For instance, in a system with Fluorol 555 and Nile Red, the lifetime of Fluorescent Brightener 378 decreased to 0.83 ns and 0.77 ns depending on the preparation method, signifying that the excited state of Fluorescent Brightener 378 is being quenched by the other molecules. nih.govresearchgate.net

The following table presents the fluorescence lifetime of Fluorescent Brightener 378 in different environments.

SystemFluorescence Lifetime (ns)Source
F378@LPNF0.91 nih.govresearchgate.net
F378@LPNF/F555@LPNF/NR@LPNF (Method A)0.83 nih.govresearchgate.net
F378:F555:NR@LPNF (Method B)0.77 nih.govresearchgate.net
Gels containing F378:F555:NR@LPNFs0.70 nih.gov
Sprayed films containing F378:F555:NR@LPNFs0.67 nih.gov

These findings highlight the sensitivity of the excited state dynamics of Fluorescent Brightener 378 to its immediate molecular environment.

Absorption spectroscopy is fundamental to understanding the electronic transitions within the Fluorescent Brightener 378 molecule. The absorption of ultraviolet light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. specialchem.com The primary absorption peak for Fluorescent Brightener 378 is located in the ultraviolet region, typically between 359 nm and 374 nm. jinanforever.comlongchangchemical.comraytopoba.comzhuoerchem.commade-in-china.comsinocurechem.comfscichem.comraytopoba.com This absorption is responsible for initiating the fluorescence process.

The absorption spectrum is a key component in determining the potential for Förster Resonance Energy Transfer (FRET) between Fluorescent Brightener 378 and other molecules. google.com For FRET to occur, the emission spectrum of the donor molecule (in this case, Fluorescent Brightener 378) must overlap with the absorption spectrum of the acceptor molecule. google.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecular structure of Fluorescent Brightener 378. This data is valuable for confirming the chemical identity and understanding the bonding within the molecule.

FTIR spectra of Fluorescent Brightener 378 have been obtained using techniques such as a KBr pellet. nih.gov While detailed band assignments are beyond the scope of this article, the spectrum provides a unique fingerprint for the compound.

Raman spectroscopy is another powerful tool for characterizing fluorescent compounds. However, the inherent fluorescence of these materials can often interfere with the Raman signal. scispace.com Techniques like Fourier-transform Raman (FT-Raman) and surface-enhanced Raman spectroscopy (SERS) can be employed to overcome this challenge and obtain detailed vibrational information. scispace.com

Quantitative Analysis of Intermolecular Energy Transfer Processes

Fluorescent Brightener 378 can participate in intermolecular energy transfer, a process where the excitation energy is transferred from the brightener molecule to a nearby acceptor molecule.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that is highly dependent on the distance between the donor and acceptor molecules. google.com In a hybrid system composed of Fluorescent Brightener 378 (the donor), Fluorol 555, and Nile Red (the acceptors), a FRET cascade was observed. nih.govdiva-portal.org The energy absorbed by Fluorescent Brightener 378 was transferred to Fluorol 555, and subsequently from Fluorol 555 to Nile Red. nih.govdiva-portal.org

The efficiency of this energy transfer was found to be influenced by the self-assembly process of the hybrid material. nih.govdiva-portal.org A preparation method that promoted closer proximity between the dye molecules resulted in a higher FRET efficiency, as evidenced by a greater decrease in the fluorescence intensity of Fluorescent Brightener 378 and a corresponding increase in the emission from the acceptor dyes. nih.gov The decrease in the fluorescence lifetime of Fluorescent Brightener 378 in the presence of the acceptor dyes also provides a quantitative measure of the FRET efficiency. nih.govresearchgate.net

Spectroscopic Signatures of Donor-Acceptor Interactions Involving Fluorescent Brightener 378

Fluorescent Brightener 378 (F378) can function as an effective energy donor in donor-acceptor systems, a property that is spectrally evident through the process of Förster Resonance Energy Transfer (FRET). The primary spectroscopic signature of this interaction is the quenching of the fluorescence emission of F378 in the presence of a suitable acceptor molecule.

In studies where F378 is combined with acceptor dyes such as Fluorol 555 (F555) and Nile Red (NR), a decrease in the fluorescence intensity of F378 is observed. researchgate.nethpc-standards.com This quenching occurs because the energy from the excited state of F378 is non-radiatively transferred to the ground state of the acceptor molecule, which then fluoresces at its own characteristic longer wavelength. researchgate.net Consequently, while the emission from F378 at its peak (~420-445 nm) diminishes, there is a simultaneous, corresponding increase in the emission intensity from the acceptor dye (e.g., F555 at ~520 nm). hpc-standards.comaip.org

Another key spectroscopic indicator of this donor-acceptor interaction is the reduction in the fluorescence lifetime of the donor. The fluorescence lifetime of F378 when isolated within a protein nanofibril matrix is approximately 0.91 nanoseconds (ns). researchgate.net In a FRET system containing both F555 and NR as acceptors, this lifetime is shortened, decreasing to as low as 0.77 ns. researchgate.net This reduction signifies an additional de-excitation pathway for the F378 molecule, namely the energy transfer to the acceptor, which competes with the standard radiative decay (fluorescence).

These interactions are foundational for creating FRET cascades. For example, a system can be designed where F378 acts as the initial donor to an intermediate acceptor (F555), which in turn acts as a donor to a final acceptor (NR). researchgate.netnih.gov The efficiency of this energy transfer, and thus the degree of F378 fluorescence quenching, is highly dependent on the proximity and spectral overlap between the donor and acceptor molecules. hpc-standards.com

Table 1: Spectroscopic Evidence of F378 as an Energy Donor

Interaction SystemSpectroscopic Signature on F378ObservationReference(s)
F378 and Fluorol 555Fluorescence QuenchingEmission intensity of F378 at 420/445 nm decreases while F555 emission at 520 nm increases. hpc-standards.com
F378, Fluorol 555, and Nile RedFluorescence Lifetime ReductionThe lifetime of F378 decreases from 0.91 ns to as low as 0.77 ns in the presence of acceptors. researchgate.net
F378, Fluorol 555, and Nile RedExcitation Spectrum ContributionMonitoring the emission of the final acceptor (Nile Red) reveals excitation peaks corresponding to F378, indicating energy transfer. researchgate.net

Computational Photochemistry and Quantum Chemical Modeling of Electronic Structures

As of mid-2025, specific computational photochemistry and quantum chemical modeling studies focused exclusively on Fluorescent Brightener 378 have not been extensively reported in publicly available scientific literature. Such studies are crucial for providing a theoretical foundation for the observed photophysical properties of a molecule.

Typically, the investigation of a molecule like Fluorescent Brightener 378 would involve quantum chemical methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. aip.orgacs.org These computational approaches are used to model the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that helps predict the molecule's electronic absorption and emission characteristics. nih.govossila.com A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. researchgate.net Computational models can simulate UV-Vis absorption spectra, predict the wavelengths of maximum absorption (λmax), and analyze the nature of the electronic transitions (e.g., π → π* transitions), providing insights that complement experimental findings. acs.org

While these methods are standard for characterizing fluorescent dyes, the specific calculated values for the HOMO-LUMO gap, orbital distributions, and simulated spectra for Fluorescent Brightener 378 are not currently documented in research literature.

Integration into Advanced Functional Materials and Systems

Protein Nanofibril (PNF) Hybrid Materials Incorporating Fluorescent Brightener 378

Protein nanofibrils (PNFs) serve as excellent scaffolds for organizing functional molecules like F378. d-nb.info The resulting hybrid materials combine the structural and mechanical properties of PNFs with the specific photophysical characteristics of the dye. nih.gov

A highly effective and scalable method for functionalizing PNFs with the hydrophobic F378 dye involves a combination of mechanochemistry and liquid-phase self-assembly. d-nb.infonih.gov The general process begins with the solid-state grinding or milling of a protein, such as hen egg white lysozyme (B549824) (HEWL), with F378. nih.govacs.org This solvent-free mechanochemical step creates a hybrid powder where the dye is intimately mixed with the protein. d-nb.infoacs.org The resulting material is then dissolved in an aqueous acidic solution and heated, which induces the self-assembly of the protein into long, thin nanofibrils, trapping the dye within the fibril structure. nih.govacs.org

Two distinct co-assembly strategies have been developed to create multi-dye systems for white-light generation: acs.orgresearchgate.net

Method A (Sequential Mixing): In this approach, PNFs are first functionalized with a single dye each. For a three-dye system, F378@LPNF, Fluorol 555@LPNF, and Nile Red@LPNF are prepared in separate batches. nih.gov These individual dispersions are then mixed together to create a composite material where each fibril contains only one type of dye. nih.govacs.org

Method B (Premixing): This method involves mixing the protein-dye hybrids (e.g., F378@HEWL, F555@HEWL, and NR@HEWL) before the PNF formation step. nih.govacs.org The mixture is then heated, causing the co-assembly of proteins and all three dyes into a single PNF. This results in nanofibrils that contain a statistical mixture of all dyes within the same fibril structure. researchgate.netdiva-portal.org

Table 1: Comparison of PNF Functionalization Methodologies

Feature Method A (Sequential Mixing) Method B (Premixing)
Process Individual PNF-dye dispersions are prepared separately and then mixed. nih.govacs.org Protein-dye hybrids are mixed first, then undergo self-assembly into PNFs. nih.govacs.org
Resulting Structure A mixture of PNFs, where each fibril is functionalized with only one dye. nih.gov PNFs containing a statistical distribution of all incorporated dyes within each fibril. researchgate.net

| FRET Efficiency | Less efficient due to larger average distances between donor and acceptor dyes on separate fibrils. nih.govacs.org | More efficient due to the close proximity of donor and acceptor dyes within the same fibril. nih.govdiva-portal.org |

The integration of F378 into the PNF matrix is driven by non-covalent interactions. As a hydrophobic molecule, F378 is thought to bind to hydrophobic grooves present on the surface of the extended β-sheet structures that characterize PNFs. d-nb.info During the self-assembly process in an aqueous environment, the PNF structure acts as a template, organizing the dye molecules and preventing them from aggregating separately. nih.govdiva-portal.org

The spatial distribution of the dye molecules is directly influenced by the fabrication method. In materials prepared via Method B, the co-assembly ensures that F378 molecules are positioned in close proximity to other dyes, such as Fluorol 555 and Nile Red, within the same nanofibril. researchgate.netdiva-portal.org This nanoscale organization is critical for enabling efficient Förster Resonance Energy Transfer (FRET), as the transfer efficiency is highly dependent on the distance between donor and acceptor molecules. nih.gov

Development of Luminescent Composites and Coatings

The PNF-dye hybrid materials serve as building blocks for creating macroscopic luminescent materials, including films and gels, with applications in advanced lighting technologies. d-nb.infodiva-portal.org

By carefully tuning the ratio of F378 (blue emitter), Fluorol 555 (green emitter), and Nile Red (red emitter), PNF dispersions that emit bright white light upon UV excitation can be created. nih.govacs.org These luminescent dispersions can be converted into solid-state materials. diva-portal.orgacs.org

Two primary methods for this conversion are:

Spray Coating: The PNF dispersion containing the multi-dye system can be sprayed onto a substrate, such as glass, to form a thin, solid film that exhibits white luminescence under UV light. researchgate.netdiva-portal.org

Gel Formation: The PNF dispersion can be mixed with a gelling agent like poly(vinyl alcohol) (PVA) in a glycerol (B35011) and water solution. acs.org This process yields moldable, white-luminescent gels. nih.gov

Characterization of these materials shows that the FRET process remains efficient in the solid state. The fluorescence lifetime of F378 decreases when it is incorporated into these composites, indicating effective energy transfer to the acceptor dyes. nih.govacs.org

Table 2: F378 Fluorescence Lifetime in Different Material States

Material System F378 Fluorescence Lifetime (ns)
F378@LPNF (F378 only) 0.91 nih.gov
Three-Dye PNF Dispersion (Method A) 0.83 nih.gov
Three-Dye PNF Dispersion (Method B) 0.77 nih.gov
Three-Dye PNF Gel (from Method B) 0.70 nih.govacs.org

The PNF hybrid materials functionalized with F378 and other dyes are prime candidates for use as color-conversion layers in solid-state lighting. diva-portal.orgacs.org The white-luminescent gels and films can be applied as coatings on commercial UV light-emitting diodes (LEDs). nih.govacs.org

In this application, the PNF-dye composite absorbs the initial high-energy UV or blue light from the LED chip. nih.govresearchgate.net F378 acts as the initial donor in a FRET cascade, absorbing the UV light and transferring its energy to the green-emitting Fluorol 555, which in turn transfers energy to the red-emitting Nile Red. nih.govresearchgate.netacs.org The combined emission from all three dyes results in the generation of high-quality white light. nih.gov This approach, utilizing sustainable protein-based materials, points toward a new direction for creating eco-friendly solid-state lighting solutions. researchgate.net

Supramolecular Design and Controlled Self-Assembly for Tailored Material Properties

The creation of these functional materials is a clear example of supramolecular design, where the controlled self-assembly of molecular components is used to build complex, ordered structures with specific functions. d-nb.info The protein itself is a biological building block capable of self-assembly, and this intrinsic property is harnessed to create the PNF scaffold. d-nb.info

The optical properties of the final material are precisely tailored by controlling the assembly process. The choice between Method A and Method B for PNF functionalization directly impacts the spatial arrangement of the dyes and, consequently, the FRET efficiency. nih.govresearchgate.net The co-assembly in Method B leads to a more intimate mixing of the dyes, shortening the average distance between the F378 donor and the acceptors, which enhances the energy transfer and improves the quality of the white light produced. nih.govacs.org Furthermore, the emission color can be fine-tuned by adjusting the concentration ratios of the three dyes, with the final white light output being validated using CIE 1931 chromaticity coordinates. researchgate.net This demonstrates a high level of control over the material's properties through rational, bottom-up design.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation / Other Name
Fluorescent Brightener 378 F378, 4,4′-Bis(2-methoxystyryl) biphenyl (B1667301)
2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione Fluorol 555, F555
Nile red NR
Hen egg white lysozyme HEWL
Poly(vinyl alcohol) PVA

Degradation Pathways and Environmental Persistence Studies

Mechanistic Studies of Photochemical Degradation Pathways

Photochemical degradation, the breakdown of compounds by light, is a primary degradation pathway for fluorescent whitening agents like FBA 378. hufsd.edu These compounds are designed to absorb ultraviolet (UV) light and re-emit it as blue light, a process that inherently exposes them to photodegradation. 3nh.com The absorption of UV radiation can lead to the chemical breakdown of the brightener molecule, resulting in a decrease in fluorescence and a loss of the desired whitening effect. hufsd.edu Studies on optical brighteners have shown that they degrade faster when exposed to light compared to being in the dark. hufsd.edu For instance, one study observed a significant decrease in the fluorescence of an optical brightener solution after just five hours of light exposure. hufsd.edu The rate of this degradation can be influenced by the intensity and wavelength of the light source. 3nh.com

In a study involving a hybrid material, Fluorescent Brightener 378 was found to degrade faster than other dyes it was combined with, both in a spray-coated film and a gel applied directly to an LED. nih.gov This suggests a higher susceptibility of FBA 378 to photodegradation under operational conditions. The process of photodegradation can lead to the formation of various by-products, the nature of which depends on the specific chemical structure of the brightener and the environmental conditions.

ParameterObservationSource
Primary Degradation TriggerAbsorption of UV light hufsd.edu3nh.com
Consequence of DegradationDecrease in fluorescence hufsd.edu
Comparative Degradation RateFaster in light than in dark hufsd.edu
Influencing FactorsLight intensity and wavelength 3nh.com
FBA 378 Specific FindingDegraded faster than other dyes in a hybrid material nih.gov

Investigation of Thermal and Chemical Degradation Routes

Fluorescent Brightener 378 is noted for its high-temperature resistance and thermal stability, with some sources citing a thermal stability of at least 300°C. sinocurechem.comfscichem.com This property is particularly important for its application in plastics and other materials that are processed at elevated temperatures. sinocurechem.com However, like all organic compounds, FBA 378 will eventually degrade at sufficiently high temperatures. The by-products of thermal degradation are not extensively detailed in the provided search results, but it is a critical consideration for applications involving high heat.

Chemical degradation can also occur, particularly through oxidation. Some optical brighteners are designed to be resistant to oxidizing agents found in detergents. nih.gov However, this stability can also imply that they are more difficult to break down in the environment. nih.gov While specific studies on the chemical degradation of FBA 378 by common environmental oxidants were not found, the general behavior of similar compounds suggests this is a potential, albeit slower, degradation pathway. The compound's resistance to acids and alkalis is also a noted property, which contributes to its stability in various chemical environments. longchangchemical.com

PropertyValue/CharacteristicSource
Thermal Stability≥300°C sinocurechem.com
High-Temperature ResistanceGood longchangchemical.comchemicalbook.com
Chemical ResistanceStrong acid and alkali resistance longchangchemical.com

Assessment of Environmental Stability and Long-Term Fate

The environmental persistence of fluorescent brighteners is a significant concern because they are not readily biodegradable. hashnode.dev This means they can accumulate in water bodies after being released through wastewater. hashnode.dev While some optical brighteners can be partially degraded by sunlight in the environment, a portion may persist and accumulate, particularly in aquatic sediments. nih.gov Traditional wastewater treatment methods are often not effective at completely removing these compounds. fineotex.com

The long-term fate of FBA 378 is linked to its low water solubility and persistence. longchangchemical.comhashnode.dev Being insoluble in water, it is more likely to adsorb to sludge and sediments in aquatic environments. nih.gov Its persistence raises concerns about potential bioaccumulation in aquatic organisms, where it could have toxic effects. sinoshiny.com Studies have shown that some optical brighteners can be absorbed by fish. sinoshiny.com The long-term consequences of this accumulation are still an area of active research. hashnode.dev

Environmental FactorObservationSource
BiodegradabilityNot readily biodegradable hashnode.dev
Behavior in WastewaterCan accumulate in water bodies; not effectively removed by traditional treatment hashnode.devfineotex.com
Environmental FateCan be partially degraded by sunlight but may persist and accumulate in sediments nih.gov
Bioaccumulation PotentialConcerns about accumulation in aquatic organisms sinoshiny.com

Strategies for Enhanced Material Durability and Degradation Control

Efforts to improve the durability of materials containing fluorescent brighteners and to control their degradation focus on several key areas.

One approach is the development of more stable FBA formulations. Technological advancements in chemical formulations and manufacturing processes have led to brighteners with improved durability. giiresearch.com For instance, incorporating the brightener into the polymer matrix during polymerization can enhance its stability. sinocurechem.com Encapsulation techniques are also being explored to protect the FBA from environmental stressors, thereby increasing durability and reducing leaching. datahorizzonresearch.com

Another strategy involves the use of UV absorbers and light stabilizers in conjunction with the FBA. These additives can help to protect the brightener from photochemical degradation, thus extending its effective lifespan. alibaba.com

From an environmental perspective, the focus is on developing eco-friendly and biodegradable fluorescent brightening agents. sinoshiny.comfuturemarketinsights.com Research into bio-based whitening agents derived from renewable sources is ongoing. fineotex.com Additionally, improving wastewater treatment processes, such as through advanced oxidation processes, shows promise in more effectively degrading these persistent compounds. fineotex.com

StrategyDescriptionSource
Formulation AdvancementDevelopment of more durable and efficient FBA formulations. giiresearch.com
EncapsulationEncapsulating FBAs to enhance stability and reduce environmental leaching. datahorizzonresearch.com
Use of StabilizersIncorporating UV absorbers and light stabilizers to prevent photodegradation. alibaba.com
Eco-Friendly AlternativesDevelopment of biodegradable and bio-based fluorescent brighteners. fineotex.comsinoshiny.comfuturemarketinsights.com
Improved Wastewater TreatmentUtilizing advanced oxidation processes to degrade FBAs in wastewater. fineotex.com

Environmental Sustainability and Life Cycle Considerations

Life Cycle Assessment (LCA) of Fluorescent Brightener 378 in Material Applications

A comprehensive Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life disposal. ktu.lt While a complete, publicly available LCA for Fluorescent Brightener 378 is not available, its life cycle can be qualitatively described in several key stages:

Raw Material Extraction and Processing: The life cycle begins with the acquisition of upstream raw materials required for its synthesis, which include biphenyl (B1667301) dichlorobenzyl, o-methoxybenzaldehyde, and trimethyl phosphite (B83602). raytopoba.com The environmental impact of this stage is associated with the energy and resources used to produce these chemical precursors.

Use Phase in Materials: Fluorescent Brightener 378 is incorporated into various products, most notably plastics like PVC, polystyrene, and polypropylene, as well as artificial leather and coatings, to improve their aesthetic appeal. sinocurechem.comraytopoba.com It is valued for its high thermal stability and weather resistance, which contributes to the longevity of the final product. sinocurechem.com The environmental considerations in this phase are linked to the potential for the additive to leach from the material during use.

End-of-Life: This stage is critical for assessing long-term environmental impact. Materials containing Fluorescent Brightener 378 may be landfilled, incinerated, or sent for recycling. Each pathway has different consequences, including the potential release of the chemical into ecosystems and its behavior during material reprocessing. mdpi.com

A formal LCA, conducted according to ISO 14040 standards, would quantify impacts across categories like Global Warming Potential, Acidification Potential, and Ecotoxicity, but such specific data for Fluorescent Brightener 378 is not currently in the public domain. ktu.lt

Evaluation of Sustainable Synthesis and Processing Methodologies

The conventional manufacturing process for Fluorescent Brightener 378 (CBS-127) provides insight into its environmental profile. raytopoba.com The method involves a two-step process of esterification followed by condensation.

Manufacturing Step Description
Step 1: Esterification Biphenyl dichlorobenzyl reacts with trimethyl phosphite at an optimal temperature of 140-150°C for two hours. The resulting intermediate is washed with methanol (B129727). raytopoba.com
Step 2: Condensation The intermediate from the first step undergoes a condensation reaction with o-methoxybenzaldehyde and potassium hydroxide (B78521) at a temperature of 50°C for two hours, followed by neutralization, filtration, and drying to yield the final product. raytopoba.com

From a sustainability perspective, this synthesis pathway presents several areas for improvement:

Energy Consumption: The process requires heating to temperatures as high as 150°C, which is energy-intensive. raytopoba.com

Reagents and Solvents: The use of reagents like trimethyl phosphite and solvents such as methanol warrants careful management to prevent environmental release.

Process Efficiency: Multi-step syntheses can be less efficient than one-pot methods, which are being developed for other brighteners to reduce energy consumption and operational complexity. google.com

The development of more sustainable synthesis routes could involve exploring bio-based precursors, utilizing greener solvents, lowering reaction temperatures, and improving atom economy. Research into creating fluorescent compounds from renewable biomass, such as the synthesis of nitrogen-doped carbon dots, points towards future possibilities for producing functional molecules with a smaller environmental footprint. researchgate.net

Analysis of Environmental Impact in Material End-of-Life Scenarios

The end-of-life phase of products containing Fluorescent Brightener 378 is a significant source of potential environmental concern.

Wastewater Contamination and Aquatic Toxicity Optical brightening agents are known to enter aquatic ecosystems through wastewater discharges from manufacturing facilities or during the washing of consumer textiles. fineotex.com Once in the environment, many stilbene-based brighteners, a class to which Fluorescent Brightener 378 belongs, exhibit problematic characteristics.

Environmental Factor Impact of Stilbene-Type Brighteners
Biodegradability Generally not readily biodegradable, leading to persistence in water and sediment. fibre2fashion.comstppgroup.com Studies on similar compounds show that removal during wastewater treatment is often due to adsorption onto sludge rather than true degradation. industrialchemicals.gov.auoecd.org
Aquatic Toxicity Some studies have found that OBAs can be toxic to fish and may interfere with the photosynthesis of algae, disrupting the base of the aquatic food chain. fibre2fashion.comsinoshiny.com
Bioaccumulation There is potential for these compounds to accumulate in the tissues of fish and other aquatic organisms. sinoshiny.com
Aesthetic Effects The fluorescent properties of these chemicals can cause an unnatural glow in water bodies. sinoshiny.com

Behavior in Recycling Processes The presence of optical brighteners complicates the recycling of materials, particularly paper and plastics.

Paper Recycling: White office paper, a valuable source for recycling, often contains high levels of fluorescent whitening agents (FWAs). researchgate.net During the recycling process, these agents can be partially lost, reducing the brightness of the resulting pulp. mdpi.com This may necessitate the addition of new brighteners to meet quality standards for recycled paper products. researchgate.net

Plastic Recycling: In plastics, the goal is often to create a closed-loop system. However, the presence of additives like optical brighteners can affect the properties and quality of the recycled polymer. To counteract the yellowing common in recycled plastics, brighteners are often added, highlighting their role as a necessary additive in secondary material streams. hongxinchemical.com Research shows that the influence of the fluorescent component is reduced during recycling, which can alter the material's optical properties. mdpi.com

Degradation of some optical brightening agents over time can also lead to the yellowing of materials, particularly when exposed to light, which impacts the long-term stability and recyclability of the host product. mdpi.com

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques for Purity Assessment and Component Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are the cornerstone for the separation, identification, and purity assessment of FB 378. newclothmarketonline.com These methods are adept at separating FB 378 from isomers, degradation products, and other fluorescent compounds that may be present in complex samples such as plastics, textiles, or environmental extracts.

The selection of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity. Reversed-phase columns, such as C18, are commonly employed for the analysis of nonpolar to moderately polar compounds like FB 378. The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with ammonium acetate) and an organic solvent like acetonitrile, often run in a gradient elution mode to ensure efficient separation of all components.

Due to the inherent fluorescent properties of FB 378, the fluorescence detector (FLD) is the most sensitive and selective option, allowing for trace-level detection. nih.gov The FLD is set to the specific excitation and emission wavelengths of FB 378, which minimizes interference from non-fluorescent matrix components. fda.gov Photodiode array (PDA) detectors are also used in tandem to provide UV-visible spectral data, which aids in the identification and purity confirmation of the chromatographic peaks. fda.gov

Research has established various HPLC and UPLC methods for the analysis of fluorescent whitening agents, including FB 378, in diverse matrices like food packaging materials and human plasma. nih.govnih.gov These methods demonstrate high sensitivity with low limits of detection (LOD) and quantification (LOQ).

Table 1: Reported Chromatographic Conditions for the Analysis of Fluorescent Brightener 378 and Related Compounds
TechniqueColumnMobile PhaseDetectionApplication
HPLC-FLDEclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)Gradient elution with 5 mmol/L ammonium acetate and acetonitrileFLD (Ex: 350 nm, Em: 430 nm)Plastic food contact materials
UPLC-PDA/FLDWaters Acquity BEH Shield RP18 (2.1 x 50 mm, 1.7 µm)Gradient: (A) 10 mM ammonium acetate in water; (B) AcetonitrilePDA (210-400 nm); FLD (Ex: 350 nm, Em: 430 nm)Food matrices (e.g., shrimp, rice flour)
LC-MS/MSXBridge BEH C18 (2.1 mm × 100 mm, 2.5 µm)Gradient: (A) Water with 0.1% formic acid; (B) AcetonitrileMass Spectrometry (ESI+)Human plasma

Mass Spectrometry for Structural Elucidation and Quantitative Determination

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the unambiguous structural confirmation and highly sensitive quantification of FB 378. nih.gov While chromatography separates the compound from the matrix, mass spectrometry provides information based on its mass-to-charge ratio (m/z), offering an orthogonal detection mechanism that is highly specific.

For structural elucidation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is invaluable for identifying unknown degradation products or impurities.

For quantitative analysis, tandem mass spectrometry (MS/MS) using a triple quadrupole mass spectrometer is the preferred method. nih.gov This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of FB 378) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage filtering process drastically reduces chemical noise and matrix interference, resulting in exceptional sensitivity and specificity.

A study on the determination of 13 fluorescent brighteners, including FB 378 (designated as FP), in human plasma highlighted the effectiveness of LC-MS/MS. nih.gov The method utilized positive electrospray ionization (ESI) and demonstrated excellent performance characteristics, including low method quantitation limits (MQLs) and high recovery rates, making it suitable for trace-level analysis in complex biological samples. nih.gov

Table 2: Performance Data for the LC-MS/MS Analysis of Fluorescent Brightener 378 (FP) in Human Plasma
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Method Quantitation Limit (MQL)0.012 - 0.348 ng/mL (range for 13 FBs)
Spiked Recovery Rate61% - 98% (range for 13 FBs)
Linearity (R²)> 0.992

Microscopic and Spectroscopic Imaging Techniques for Integrated Material Analysis

Understanding the spatial distribution and interaction of FB 378 within a material matrix, such as a polymer film or textile fiber, requires analytical techniques that combine chemical specificity with microscopic imaging. Fluorescence microscopy is a natural choice for visualizing FB 378 due to its inherent fluorescent properties. researchgate.net Techniques like confocal laser scanning microscopy (CLSM) can provide high-resolution, three-dimensional images by rejecting out-of-focus light, allowing for the mapping of the brightener's distribution on the surface and within the bulk of a material. paint.org This is crucial for assessing the uniformity of dispersion and identifying aggregation, which can impact the material's optical performance.

For a more detailed chemical analysis at the microscopic level, vibrational spectroscopy techniques such as Raman microscopy can be employed. While sample fluorescence can sometimes interfere with Raman analysis, the technique can provide a chemical "fingerprint" of the material, allowing for the identification of not only the optical brightener but also the host polymer and other additives simultaneously. researchgate.net The combination of microscopy with spectroscopy provides an integrated analysis of both the physical location and the chemical identity of FB 378 within a product, which is essential for quality control and research into material properties.

Development of In Situ and Operando Analytical Methods for Real-Time Monitoring

The development of in situ and operando analytical methods enables the real-time monitoring of FB 378 in its natural environment or as a material undergoes change. In situ analysis is particularly relevant for environmental monitoring, where optical brighteners are used as chemical tracers for human-derived wastewater contamination. nih.govresearchgate.net Handheld or submersible fluorometers can be deployed in water bodies to provide immediate, on-site measurements of fluorescence characteristic of optical brighteners. researchgate.netvt.edu This allows for the rapid reconnaissance of pollution sources without the delay of laboratory analysis. However, challenges such as photodegradation of the brighteners and interference from natural organic matter must be considered and can be partially addressed through methods like comparing fluorescence before and after UV exposure. usgs.gov

Operando analysis involves studying a material under its actual working conditions. For FB 378, this could involve using spectroscopic techniques to monitor its chemical state and performance within a polymer as it is exposed to environmental stressors like UV light and heat. For example, by coupling a UV exposure chamber with a fiber-optic fluorescence spectrometer, one could monitor the rate of photodegradation of FB 378 in real-time. This approach provides critical data on the durability and long-term stability of the brightener's whitening effect in a finished product, guiding the development of more robust materials.

Future Research Trajectories and Emerging Innovations

Rational Design and Synthesis of Next-Generation Luminescent Compounds

The traditional approach to discovering new fluorescent molecules, often relying on trial-and-error, is gradually being replaced by more predictive and efficient strategies. Rational design involves the deliberate modification of molecular structures to achieve desired photophysical properties. For stilbene-based compounds like Fluorescent Brightener 378, this could involve several key strategies:

Structural Modification: The core structure of stilbene (B7821643) derivatives can be systematically altered to fine-tune emission wavelengths, quantum yields, and Stokes shifts. For instance, introducing different electron-donating or electron-withdrawing groups can modify the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra. researchgate.netphyschemres.org Research into novel stilbene derivatives has shown that variations in substituent groups can lead to compounds with large two-photon absorption cross-sections, a property valuable in advanced imaging and materials science. researchgate.net

Controlling Molecular Rigidity: The fluorescence quantum yield is often linked to a molecule's rigidity. Flexible molecules can lose energy through non-radiative pathways like vibrations and rotations. Future designs may incorporate molecular bridges or other structural constraints into the stilbene backbone to enhance rigidity and, consequently, brightness. researchgate.net This approach aims to minimize non-radiative decay, leading to more efficient light emission. nih.gov

Targeted Functionality: Next-generation compounds are being designed for specific applications beyond simple brightening. This includes creating fluorescent probes for biological imaging or sensors that respond to specific environmental stimuli. nih.govnih.gov For example, stilbene derivatives have been synthesized to act as fluorescent probes for detecting amyloid plaques associated with Alzheimer's disease. nih.gov

The synthesis of these advanced compounds often employs modern organic chemistry techniques like the Horner-Wadsworth-Emmons reaction, which allows for the convenient assembly of complex stilbene structures with various functional groups. researchgate.net

Exploration of Novel Material Architectures and Multi-Functional Hybrid Systems

The performance of a fluorescent compound is not solely dependent on its molecular structure but also on its integration into larger material systems. Research is increasingly focused on creating novel architectures and hybrid materials that leverage the properties of fluorescent molecules in new ways.

Hybrid Inorganic-Organic Materials: Combining fluorescent organic molecules like stilbene derivatives with inorganic nanostructures can lead to materials with synergistic properties. mdpi.com For example, integrating fluorescent dyes with Polyhedral Oligomeric Silsesquioxane (POSS) can create hybrid materials with high thermal stability and tunable optical properties for sensing applications. mdpi.com These systems combine the advantages of both organic and inorganic components. mdpi.com

Multi-functional Coatings: There is a growing interest in developing coatings that perform multiple functions simultaneously. A single material could, for instance, provide antibacterial properties, hydrophobicity, and fluorescence. mdpi.com This is achieved by embedding different functional components, such as silver nanoparticles for antibacterial action and fluorescent molecules for optical effects, within a hybrid matrix. mdpi.com

Aggregation-Induced Emission (AIE): While many fluorescent dyes suffer from quenching (loss of fluorescence) at high concentrations or in the solid state, a class of materials known as AIE luminogens exhibit the opposite effect, becoming more emissive upon aggregation. researchgate.net Designing stilbene derivatives that exhibit AIE could open up new applications in solid-state lighting and diagnostics. researchgate.net

These advanced architectures are moving fluorescent materials from simple additives to key functional components in engineered systems.

Advanced Computational Modeling and Machine Learning Applications for Predictive Material Science

Computational chemistry and artificial intelligence are revolutionizing materials discovery. These tools allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model the electronic structure of fluorescent molecules. chemrxiv.orgrsc.org These calculations can predict key properties such as absorption and fluorescence spectra, HOMO-LUMO energy gaps, and the influence of different chemical substituents. physchemres.orgchemrxiv.org This allows for in-silico screening of potential new compounds.

Machine Learning (ML) Models: As the volume of experimental data on fluorescent materials grows, machine learning is becoming an invaluable tool. chemrxiv.org ML models can be trained on large databases of molecules to predict properties like quantum yield and emission wavelength with high accuracy. mdpi.comresearchgate.netacs.org These models can identify complex structure-property relationships that may not be obvious to human researchers, guiding the design of new high-performance materials. researchgate.net

Generative Models: Going beyond prediction, generative adversarial networks (GANs) and other AI techniques are being used for the de novo design of fluorescent molecules. nih.gov By learning from existing databases, these models can propose entirely new molecular structures with desired target properties, accelerating the discovery of next-generation materials. nih.gov

The integration of these computational approaches creates a powerful workflow for designing and optimizing fluorescent materials in a highly efficient, data-driven manner. researchgate.net

Research AreaKey Techniques & MethodologiesPredicted Outcomes for Fluorescent Compounds
Rational Design Structural Modification (substituent effects), Control of Molecular Rigidity, Targeted FunctionalizationTunable emission spectra, Increased quantum efficiency, Application-specific sensors and probes
Novel Architectures Hybrid Organic-Inorganic Systems, Multi-functional Coatings, Aggregation-Induced Emission (AIE)Enhanced stability, Synergistic properties (e.g., sensing + brightening), High-performance solid-state emitters
Computational Science Density Functional Theory (DFT), Machine Learning (ML) Models, Generative Adversarial Networks (GANs)Accurate prediction of photophysical properties, High-throughput virtual screening, De novo design of novel molecules

Interdisciplinary Research Avenues in Sustainable Photonics and Advanced Material Engineering

The future of materials science is intrinsically linked to sustainability and interdisciplinary collaboration. The development of new fluorescent materials is expected to align with these broader trends.

Sustainable Photonics: This emerging field focuses on reducing the environmental impact of light-based technologies. For fluorescent dyes, this could involve designing molecules that are synthesized from renewable feedstocks, avoiding the use of heavy metals, and ensuring they are biodegradable or easily recyclable. arxiv.org Research into sustainable synthesis and processing of advanced optical materials is an active area. rochester.edu

Advanced Material Engineering: The integration of fluorescent compounds into advanced materials is a key area of future research. This includes developing "smart" materials that change their fluorescent properties in response to external stimuli like temperature, pressure, or the presence of specific chemicals. mit.edu Such materials could find applications in sensing, anti-counterfeiting, and smart architecture. mit.edu

Bio-inspired Materials: Nature provides a rich source of inspiration for designing new optical materials. youtube.com By studying the mechanisms behind the vibrant structural colors found in butterflies and beetles, researchers can develop new ways to control light and create novel optical effects without relying solely on pigmentation or fluorescence. mit.edu

The continued development in these areas will likely lead to new generations of fluorescent materials and systems that are not only high-performing but also environmentally conscious and integrated into a wide array of advanced technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.